REACTION_CXSMILES
|
Cl.N1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.N1[CH:13]=[CH:12]C=CC=1.[F:14]C1C=CC=CC=1C.[OH-:22].[Na+]>O>[F:14][C:3]1[CH:13]=[CH:12][C:6]([CH3:7])=[CH:5][C:4]=1[OH:22] |f:0.1,4.5|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a magnetic stirrer, a reflux condenser
|
Type
|
CUSTOM
|
Details
|
to remove any moisture
|
Type
|
TEMPERATURE
|
Details
|
to cool somewhat
|
Type
|
TEMPERATURE
|
Details
|
maintained there for about 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture then was cooled
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture then was extracted with several portions of methylene chloride
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow product which by nmr analysis
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The acidified portion was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
Evaporation of the methylene chloride
|
Type
|
EXTRACTION
|
Details
|
extract
|
Type
|
DISTILLATION
|
Details
|
distillation of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(C=C1)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |